molecular formula C14H17N3 B8201307 5-(3-(2-Aminoethyl)phenyl)-3-methylpyridin-2-amine

5-(3-(2-Aminoethyl)phenyl)-3-methylpyridin-2-amine

Cat. No.: B8201307
M. Wt: 227.30 g/mol
InChI Key: YEOXOHPIYSEZDQ-UHFFFAOYSA-N
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Description

5-(3-(2-Aminoethyl)phenyl)-3-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound features a pyridine ring substituted with a methyl group and an aminoethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2-Aminoethyl)phenyl)-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-(2-Aminoethyl)phenyl)-3-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted pyridine compounds.

Scientific Research Applications

5-(3-(2-Aminoethyl)phenyl)-3-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-(2-Aminoethyl)phenyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3-(2-Aminoethyl)phenyl)-3-methylpyridine: Similar structure but lacks the amine group on the pyridine ring.

    3-Methyl-5-phenylpyridin-2-amine: Similar structure but lacks the aminoethyl group.

    2-Amino-3-methyl-5-phenylpyridine: Similar structure but with different positioning of the amino and methyl groups.

Uniqueness

5-(3-(2-Aminoethyl)phenyl)-3-methylpyridin-2-amine is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-[3-(2-aminoethyl)phenyl]-3-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-10-7-13(9-17-14(10)16)12-4-2-3-11(8-12)5-6-15/h2-4,7-9H,5-6,15H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOXOHPIYSEZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)C2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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